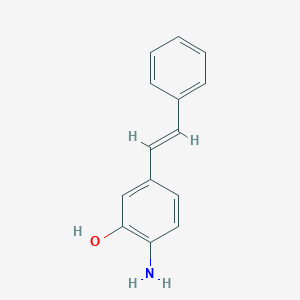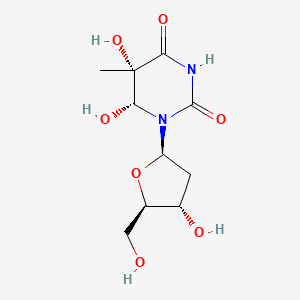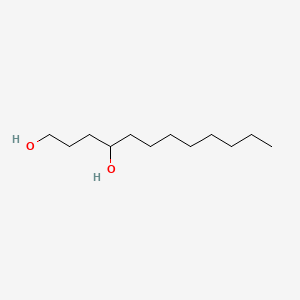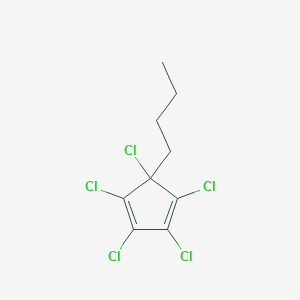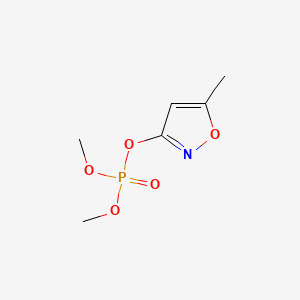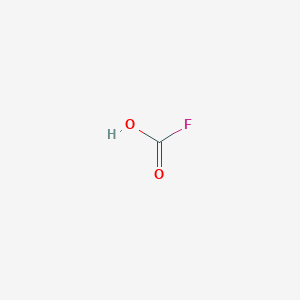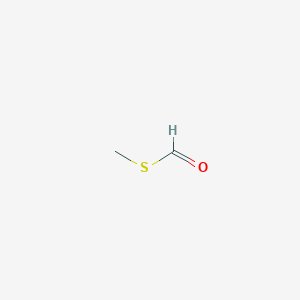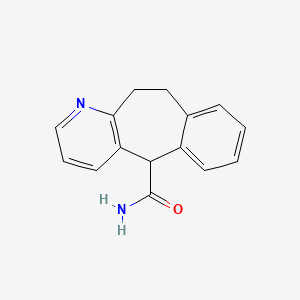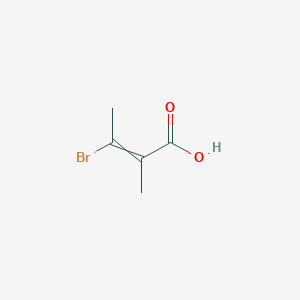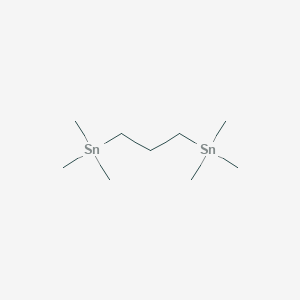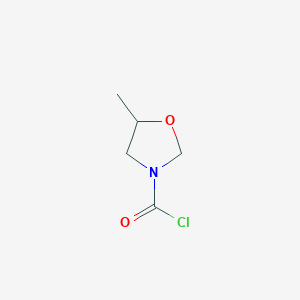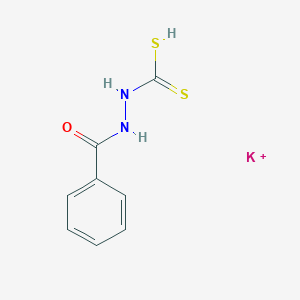
Potassium;benzamidocarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;benzamidocarbamodithioic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of potassium ions and the benzamidocarbamodithioic acid moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;benzamidocarbamodithioic acid typically involves the reaction of benzamidocarbamodithioic acid with a potassium salt. One common method is to dissolve benzamidocarbamodithioic acid in a suitable solvent, such as ethanol or water, and then add a potassium salt, such as potassium hydroxide or potassium carbonate, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient processes to ensure high yield and purity. The use of automated systems for mixing, heating, and monitoring the reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium;benzamidocarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Potassium;benzamidocarbamodithioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;benzamidocarbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Potassium thiocyanate: Shares the presence of potassium ions and sulfur-containing groups.
Benzamide: Contains the benzamide moiety but lacks the dithioic acid component.
Carbamodithioic acid derivatives: Compounds with similar dithioic acid structures but different substituents.
Uniqueness: Potassium;benzamidocarbamodithioic acid is unique due to its specific combination of potassium ions and the benzamidocarbamodithioic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
38539-87-6 |
|---|---|
Molecular Formula |
C8H8KN2OS2+ |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
potassium;benzamidocarbamodithioic acid |
InChI |
InChI=1S/C8H8N2OS2.K/c11-7(9-10-8(12)13)6-4-2-1-3-5-6;/h1-5H,(H,9,11)(H2,10,12,13);/q;+1 |
InChI Key |
YAKVZASIJVGACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)S.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


